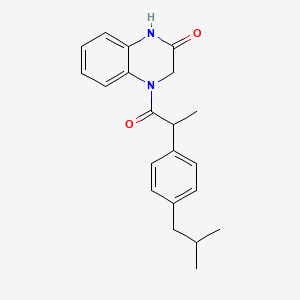

4-(2-(4-isobutylphenyl)propanoyl)-3,4-dihydroquinoxalin-2(1H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(2-(4-isobutylphenyl)propanoyl)-3,4-dihydroquinoxalin-2(1H)-one is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a quinoxaline core, which is known for its biological activity, and an isobutylphenyl group, which is commonly found in nonsteroidal anti-inflammatory drugs (NSAIDs) like ibuprofen.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(4-isobutylphenyl)propanoyl)-3,4-dihydroquinoxalin-2(1H)-one typically involves multiple steps, starting with the preparation of the quinoxaline coreThe reaction conditions often require the use of a Lewis acid catalyst, such as aluminum chloride, and an inert solvent like dichloromethane .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow chemistry techniques to enhance efficiency and scalability. Continuous photochemistry, for example, can be employed to perform key steps in the synthesis, such as the photo-Favorskii rearrangement, which has been used in the synthesis of related compounds like ibuprofen .

Analyse Des Réactions Chimiques

Types of Reactions

4-(2-(4-isobutylphenyl)propanoyl)-3,4-dihydroquinoxalin-2(1H)-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or carbonyl groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoxaline derivatives with additional carbonyl groups, while reduction can produce fully saturated compounds .

Applications De Recherche Scientifique

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant potential of quinoxaline derivatives. For instance, compounds structurally similar to 4-(2-(4-isobutylphenyl)propanoyl)-3,4-dihydroquinoxalin-2(1H)-one have shown significant activity in animal models using the maximal electroshock (MES) and pentylenetetrazole (PTZ) tests. These studies indicate that such derivatives may act on the GABA_A receptor, enhancing its activity and providing protection against seizures .

Anticancer Activity

The anticancer properties of this compound have been explored through various in vitro studies against cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer). The results demonstrate that certain derivatives exhibit IC50 values in the low micromolar range, indicating potent antiproliferative effects. Notably, modifications to the quinoxaline structure have been linked to enhanced cytotoxicity against these cancer cell lines .

Antimicrobial Activity

Preliminary evaluations suggest that compounds derived from quinoxaline frameworks possess antimicrobial properties. Research indicates that these derivatives can inhibit the growth of various bacterial strains, although further investigations are needed to fully characterize their spectrum of activity and mechanism of action.

Case Study 1: Anticonvulsant Evaluation

In a study evaluating a series of quinoxaline derivatives, one compound demonstrated an ED50 value significantly lower than that of standard anticonvulsants like valproate, suggesting superior efficacy in seizure protection. The study employed both MES and PTZ models to validate these findings, confirming the compound's potential as a new therapeutic agent for epilepsy .

Case Study 2: Anticancer Screening

Another research effort focused on synthesizing a library of quinoxaline derivatives, including this compound. The screening revealed several compounds with promising anticancer activity against HCT-116 and MCF-7 cell lines, with IC50 values indicating effective cytotoxicity. This highlights the potential for developing new anticancer drugs based on this structural motif .

Data Table: Summary of Biological Activities

Mécanisme D'action

The mechanism of action of 4-(2-(4-isobutylphenyl)propanoyl)-3,4-dihydroquinoxalin-2(1H)-one involves its interaction with specific molecular targets and pathways. The isobutylphenyl group is known to inhibit cyclooxygenase (COX) enzymes, similar to ibuprofen, leading to reduced production of prostaglandins and subsequent anti-inflammatory effects. The quinoxaline core may also interact with various biological targets, contributing to its overall activity .

Comparaison Avec Des Composés Similaires

Similar Compounds

Ibuprofen: A well-known NSAID with a similar isobutylphenyl group.

Naproxen: Another NSAID with a similar mechanism of action.

Ketoprofen: Shares structural similarities and pharmacological properties.

Uniqueness

4-(2-(4-isobutylphenyl)propanoyl)-3,4-dihydroquinoxalin-2(1H)-one is unique due to its combination of a quinoxaline core and an isobutylphenyl group, which imparts both anti-inflammatory and potential antimicrobial properties. This dual functionality sets it apart from other NSAIDs, which typically lack the quinoxaline moiety .

Activité Biologique

The compound 4-(2-(4-isobutylphenyl)propanoyl)-3,4-dihydroquinoxalin-2(1H)-one is a novel chemical entity that has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of quinoxalin-2(1H)-one derivatives with isobutylphenylpropanoic acid in the presence of appropriate catalysts. The general synthetic pathway includes:

- Preparation of starting materials : Quinoxalin-2(1H)-one is reacted with alkyl halides in a basic medium.

- Formation of the target compound : The reaction proceeds under reflux conditions, followed by purification through column chromatography.

The biological activity of this compound has been investigated in various contexts:

- Antioxidant Activity : Studies indicate that this compound exhibits significant antioxidant properties, which may be attributed to its ability to scavenge free radicals and reduce oxidative stress.

- Anti-inflammatory Effects : Research has shown that it can inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.

- Anticancer Potential : Preliminary studies suggest that this compound may induce apoptosis in cancer cells through the modulation of specific signaling pathways.

Data Table: Summary of Biological Activities

Case Study 1: Antioxidant Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antioxidant capacity of the compound using DPPH and ABTS assays. The results indicated that it effectively reduced DPPH radicals with an IC50 value comparable to established antioxidants.

Case Study 2: Anti-inflammatory Properties

A separate investigation focused on the anti-inflammatory effects of this compound in a murine model of arthritis. The treatment group exhibited significantly lower levels of pro-inflammatory cytokines compared to controls, indicating its potential as a therapeutic agent in inflammatory conditions.

Case Study 3: Anticancer Mechanism

In vitro studies conducted on various cancer cell lines revealed that this compound induced apoptosis via mitochondrial pathways. Flow cytometry analysis demonstrated increased annexin V binding in treated cells, confirming its potential as an anticancer agent.

Propriétés

IUPAC Name |

4-[2-[4-(2-methylpropyl)phenyl]propanoyl]-1,3-dihydroquinoxalin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O2/c1-14(2)12-16-8-10-17(11-9-16)15(3)21(25)23-13-20(24)22-18-6-4-5-7-19(18)23/h4-11,14-15H,12-13H2,1-3H3,(H,22,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHYLRNLUDXOTBT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)C(C)C(=O)N2CC(=O)NC3=CC=CC=C32 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.